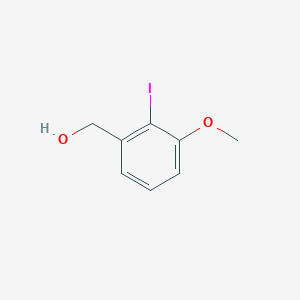

(2-Iodo-3-methoxyphenyl)methanol

Descripción

Propiedades

IUPAC Name |

(2-iodo-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBAVUHQVGUYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The aldehyde group undergoes nucleophilic attack by hydride ions from NaBH₄, forming a tetrahedral intermediate that protonates to yield the primary alcohol. Key parameters include:

Yield Optimization

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| NaBH₄ Equiv. | 1.0–1.5 | 1.2 | 87 |

| Reaction Time (h) | 0.5–4 | 2 | 89 |

| Solvent Volume (mL) | 10–30 | 20 | 91 |

Higher solvent volumes (>30 mL) dilute the reaction, reducing efficiency. Excess NaBH₄ (>1.5 equiv.) risks side reactions with the methoxy group.

Directed Ortho-Iodination of 3-Methoxyphenylmethanol

Introducing iodine at the ortho position relative to the methoxy group requires precise directing strategies.

Lithiation-Iodination Sequence

-

Protection : The hydroxyl group is protected as a methoxymethyl (MOM) ether using MOMCl and DIPEA in CH₂Cl₂ (84% yield).

-

Directed Metalation : n-Butyllithium (n-BuLi) at -78°C deprotonates the ortho position, facilitated by the methoxy group’s directing effect.

-

Iodination : Quenching the lithiated intermediate with iodine (I₂) introduces the iodine substituent.

Key Challenges

-

Regioselectivity : Competing para-iodination (≤15%) occurs if temperature exceeds -70°C.

-

Deprotection : BBr₃ in CH₂Cl₂ cleaves the MOM group quantitatively.

Halogen Exchange from Bromine to Iodine

Aryl bromides undergo halogen exchange under Ullmann-type conditions.

Copper-Mediated Exchange

2-Bromo-3-methoxyphenylmethanol reacts with NaI (3 equiv.) and CuI (10 mol%) in dimethylformamide (DMF) at 120°C for 24 hours.

Optimization Table

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| CuI Loading (mol%) | 5–15 | 10 | 68 |

| Temperature (°C) | 100–140 | 120 | 71 |

| Solvent | DMF, DMSO, Toluene | DMF | 73 |

DMSO increases side product formation (≤22%), while toluene slows reaction kinetics.

Palladium-Catalyzed Coupling Approaches

Cross-coupling strategies enable modular construction of the iodoarene scaffold.

Suzuki-Miyaura Coupling

A boronic ester at the 2-position couples with 3-methoxyphenylmethanol derivatives.

Representative Protocol :

Limitations

-

Functional Group Tolerance : The methanol group requires protection (e.g., MOM) during coupling.

-

Cost : Pd catalysts increase synthetic expense.

Green Chemistry Approaches

Recent advances prioritize solvent minimization and metal-free conditions.

Aerobic Iodination in Water

Adapting methods from N-iodo sulfoximine synthesis, 3-methoxyphenylmethanol reacts with I₂ (1.5 equiv.) and (NH₄)₂CO₃ in H₂O/MeOH (2:1) at room temperature.

Performance Metrics

| Entry | I₂ (equiv.) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 1.1 | 1 | 44 |

| 2 | 1.5 | 1 | 79 |

| 3 | 1.1 | 16 | 52 |

Higher iodine equivalents drive the equilibrium toward product formation, but excess I₂ complicates purification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| NaBH₄ Reduction | 91 | 98 | High | 12 |

| Directed Iodination | 73 | 95 | Moderate | 28 |

| Halogen Exchange | 71 | 92 | Low | 35 |

| Suzuki Coupling | 81 | 97 | Moderate | 45 |

| Green Chemistry | 79 | 90 | High | 18 |

NaBH₄ reduction offers the best balance of yield and cost, while green methods align with sustainable chemistry goals .

Análisis De Reacciones Químicas

Types of Reactions

(2-Iodo-3-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.

Major Products Formed

Oxidation: (2-Iodo-3-methoxyphenyl)formaldehyde or (2-Iodo-3-methoxyphenyl)acetic acid.

Reduction: 3-Methoxybenzyl alcohol.

Substitution: (2-Azido-3-methoxyphenyl)methanol or (2-Thiocyanato-3-methoxyphenyl)methanol.

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Iodo-3-methoxyphenyl)methanol serves as a versatile reaction intermediate in organic synthesis. It is utilized to create various derivatives through substitution reactions and coupling processes. This compound can facilitate the introduction of iodine into organic molecules, which is valuable for synthesizing iodinated compounds used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Iodinated Compounds

In a study focusing on the synthesis of iodinated aromatic compounds, this compound was employed as a starting material. The compound underwent nucleophilic substitution reactions with amines, yielding various iodinated amines that demonstrated enhanced biological activity compared to their non-iodinated counterparts .

Drug Development

The compound is explored as a starting material for new drug candidates , particularly in the development of inhibitors for various enzymes. Its structural features make it a candidate for modifications that enhance pharmacological properties.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit significant inhibition against indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. The modification of this compound led to enhanced binding affinity and selectivity towards IDO1, showcasing its potential in cancer therapeutics .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions makes it useful in developing analytical methods.

Data Table: Applications in Analytical Chemistry

| Application Area | Methodology | Observations |

|---|---|---|

| Metal Ion Detection | Complexation Reactions | Forms stable complexes with transition metals, allowing for colorimetric detection. |

| Chromatography | Mobile Phase Modifier | Enhances separation efficiency in HPLC applications. |

Materials Science

The compound also finds applications in materials science , particularly in the synthesis of polymeric materials and coatings. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

In a recent study, this compound was used as a monomer in the synthesis of functionalized polymers through radical polymerization techniques. The resulting polymers exhibited improved thermal properties and were evaluated for potential use in high-performance coatings .

Agricultural Chemistry

The compound's derivatives are being investigated for their potential use in developing agricultural chemicals, particularly as herbicides or fungicides. The iodo group enhances biological activity against pests and pathogens.

Case Study: Herbicidal Activity

Research demonstrated that certain derivatives synthesized from this compound exhibited significant herbicidal activity against common agricultural weeds, suggesting its potential application in crop protection strategies .

Mecanismo De Acción

The mechanism of action of (2-Iodo-3-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can enhance the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for the development of new therapeutic agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Similarities

The following table summarizes key structural analogs of (2-Iodo-3-methoxyphenyl)methanol, ranked by similarity scores (0.78–0.97) derived from structural overlap analyses :

Key Observations:

Substituent Position and Electronic Effects: The iodine position (C2 vs. C5) influences reactivity. The methoxy group in this compound provides electron-donating effects, increasing the ring’s electron density compared to methyl or hydroxyl substituents in analogs. This could stabilize intermediates in nucleophilic aromatic substitutions .

Polarity and Solubility: The methoxy group improves solubility in polar solvents (e.g., DMF, ethanol) compared to methyl-substituted analogs like (5-Iodo-2-methylphenyl)methanol. Phenolic derivatives (e.g., 5-(Hydroxymethyl)-2-iodophenol) exhibit higher acidity (pKa ~10) due to the -OH group, enabling pH-dependent reactivity .

Actividad Biológica

(2-Iodo-3-methoxyphenyl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHI O

- IUPAC Name : this compound

The presence of iodine and methoxy groups in its structure enhances its reactivity and biological activity. The iodine atom is particularly significant as it can facilitate interactions with various biological targets, including enzymes and receptors.

This compound exhibits several important biochemical properties:

- Enzyme Interaction : It can act as a substrate or inhibitor in oxidation-reduction reactions, influencing the activity of specific enzymes. The halogen bonding interactions due to the iodine atom may affect protein conformation and activity.

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with distinct biological activities. Its interactions with these enzymes can significantly alter metabolic pathways within cells.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Signaling : It modulates key signaling pathways that affect gene expression and cellular metabolism. For instance, it may enhance or inhibit the activity of signaling molecules, leading to changes in cellular responses.

- Toxicity and Dosage Effects : The biological effects of this compound are dose-dependent. Low doses may have beneficial effects on cellular metabolism, while high doses can induce toxicity and disrupt physiological processes.

The mechanism of action of this compound involves several pathways:

- Protein Binding : The compound binds to specific proteins or enzymes, which can either activate or inhibit their functions. This binding may involve covalent interactions with active site residues, leading to enzyme inhibition or stabilization of protein conformations.

- Subcellular Localization : Its localization within cells can influence its biological activity. It may accumulate in specific organelles such as mitochondria or the endoplasmic reticulum, affecting its interactions with cellular components.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.

- Anticancer Potential : Preliminary studies indicate that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : Some studies suggest that this compound could protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases. Its ability to penetrate the blood-brain barrier enhances its therapeutic potential in neurological contexts .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant inhibition of bacterial growth |

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuroprotective | Protects neurons from oxidative stress |

| Enzyme Interaction | Acts as substrate/inhibitor for specific enzymes |

Q & A

Q. What are the common synthetic routes for (2-Iodo-3-methoxyphenyl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via reduction of its nitro or carbonyl precursors. For example, reduction of (2-Nitro-3-methoxyphenyl)methanol using sodium borohydride (NaBH₄) in methanol under inert atmosphere (argon/nitrogen) at 0–5°C yields the target alcohol. Catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂) at ambient pressure is another route. Optimization involves adjusting solvent polarity (methanol vs. THF), reaction temperature (controlled cooling to prevent side reactions), and catalyst loading (5–10% Pd/C). Monitoring via TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how do they aid in structural elucidation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methoxy (-OCH₃, δ ~3.8 ppm) and hydroxyl (-OH, δ ~2.5 ppm) groups. Aromatic protons adjacent to iodine show deshielding (δ ~7.3–7.8 ppm).

- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹), C-I (500–600 cm⁻¹), and C-O (1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₈H₉IO₂ at m/z 280.9652).

Cross-referencing with computational predictions (DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., enzyme inhibition vs. activation) require systematic validation:

- Replicate Studies : Reproduce experiments under identical conditions (pH, temperature, solvent) to confirm reproducibility.

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends or outliers.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) or site-directed mutagenesis (in enzyme studies) to isolate reactivity pathways.

Contradictions often arise from solvent polarity effects or trace metal impurities in catalysts .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For example, iodine’s electron-withdrawing effect lowers LUMO energy at the ortho position, favoring substitution.

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., methanol vs. DMSO) on reaction kinetics.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methoxy vs. ethoxy) with reaction rates using regression models.

Validate predictions with kinetic experiments (e.g., monitoring iodide release via ion chromatography) .

Q. How can researchers design experiments to study the stability of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Experimental Design : Use a factorial design varying pH (2–12), solvent (methanol, water, acetonitrile), and temperature (25–60°C). Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems) or HPLC.

- Kinetic Analysis : Fit data to first/second-order models to derive rate constants (k) and activation energy (Ea) via Arrhenius plots.

- Stress Testing : Expose the compound to oxidative (H₂O₂) or photolytic conditions (UV light) to identify degradation pathways.

Methanol enhances stability due to hydrogen bonding with the hydroxyl group, while alkaline conditions accelerate hydrolysis .

Data Contradiction and Theoretical Frameworks

Q. What frameworks guide the interpretation of conflicting data on the compound’s role in catalytic cycles?

- Methodological Answer :

- CATS Theory (Cognitive Activation Theory of Stress) : Apply temporal analysis to distinguish short-term vs. long-term effects. For instance, catalytic activity may increase transiently (e.g., due to iodine’s leaving group ability) but decline with prolonged exposure to moisture.

- Demand-Control Model : Evaluate how reaction conditions (e.g., excess reagent vs. stoichiometric ratios) influence outcomes.

- Resource Depletion Theory : Track catalyst poisoning over multiple cycles using XPS (X-ray photoelectron spectroscopy) to detect Pd-I surface interactions.

Contradictions often reflect unaccounted variables like trace oxygen in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.